5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole

Overview

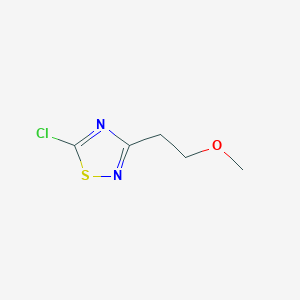

Description

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chlorine atom at the 5-position and a 2-methoxyethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3-(2-methoxyethyl)-1,2,4-thiadiazole, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Biocidal Properties

Agricultural Applications

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole and its derivatives have been studied for their effectiveness as biocides. They demonstrate notable antifungal activity against various pathogenic fungi that threaten crops. Key findings include:

- Fungal Control : The compound has shown efficacy against pathogens such as Pythium, Fusarium, Rhizoctonia, and Sclerotium, making it valuable for protecting seeds and growing plants in soil environments .

- Weed Management : The biocidal properties extend to controlling weeds, which is critical for maintaining crop yields and agricultural productivity.

The mechanism of action typically involves disrupting cellular processes in fungi, leading to cell death. This makes this compound a promising candidate for developing new agricultural fungicides.

Medicinal Chemistry

Anticancer Potential

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, in cancer treatment. The compound exhibits promising anticancer properties through various mechanisms:

- Cell Viability Reduction : Research indicates that derivatives of thiadiazole can significantly reduce the viability of various cancer cell lines. For instance:

- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example:

Table: Summary of Anticancer Activity of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-1,2,4-thiadiazole: Lacks the 2-methoxyethyl group, which may affect its reactivity and applications.

3-(2-Methoxyethyl)-1,2,4-thiadiazole: Lacks the chlorine atom, which can influence its chemical behavior and biological activity.

Uniqueness

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole is unique due to the presence of both the chlorine atom and the 2-methoxyethyl group, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity in chemical reactions and its potential efficacy in biological applications.

Biological Activity

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with a chlorine atom and a methoxyethyl group, which contribute to its unique chemical behavior and biological activity. The presence of the chlorine atom is known to enhance the reactivity of similar compounds, while the methoxyethyl group may influence solubility and absorption characteristics.

Target Interactions

this compound interacts with various molecular targets, including enzymes and receptors. Its mechanism primarily involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites. This interaction is crucial for its antimicrobial and anticancer properties.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biochemical Pathways

Research indicates that this compound affects several metabolic and signaling pathways. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific cell signaling cascades .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, including resistant strains. The compound's structure allows it to disrupt bacterial cell functions effectively .

- Antifungal Activity : Similar derivatives have shown promising antifungal effects against pathogens like Candida albicans .

- Anticancer Activity : Studies report significant cytotoxic effects against multiple cancer cell lines, including:

- Human colon cancer (HCT116)

- Human lung cancer (H460)

- Human breast cancer (MCF-7)

The IC50 values for these activities vary but indicate potent effects at micromolar concentrations. For example, some derivatives have shown IC50 values as low as 0.74 μg/mL against HCT116 cells .

Table 1: Biological Activity Overview

| Activity Type | Target Cell Lines | IC50 Values (μg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies | |

| Antifungal | C. albicans | Moderate | |

| Anticancer | HCT116 | 0.74 | |

| H460 | 10 | ||

| MCF-7 | 3.29 |

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of thiadiazole derivatives, this compound was found to induce apoptosis in MCF-7 cells without causing cell cycle arrest. This suggests a targeted mechanism that could be exploited for therapeutic interventions in breast cancer treatment .

Properties

IUPAC Name |

5-chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAOOWRIYBWSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.